

Discovery and history of 4-methoxy-1H-indazol-3-amine

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Compound of Interest

Compound Name: 4-methoxy-1H-indazol-3-amine

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An In-depth Technical Guide to 4-methoxy-1H-indazol-3-amine

Abstract

4-Methoxy-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds. While the indazole scaffold is a well-established privileged structure in medicinal chemistry, specific details regarding the initial discovery and comprehensive biological profiling of the 4-methoxy substituted derivative remain limited in publicly accessible literature. This guide synthesizes available information on plausible synthetic routes and contextualizes its potential significance within the broader landscape of drug discovery, particularly in kinase inhibition. Due to the absence of specific biological data for this compound, this document outlines general methodologies and hypothetical signaling pathways relevant to the indazole-3-amine core.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.^[1] Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of numerous clinically approved drugs. The 3-aminoindazole moiety, in particular, serves as a critical pharmacophore in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the hinge region of the kinase domain. The substitution pattern on the benzene ring plays a crucial role in modulating the potency, selectivity, and

pharmacokinetic properties of these compounds. This guide focuses on the 4-methoxy derivative of 1H-indazol-3-amine, exploring its synthesis and potential biological relevance.

Discovery and History

Detailed historical accounts of the first synthesis and discovery of **4-methoxy-1H-indazol-3-amine** are not readily available in peer-reviewed journals. The compound, identified by its CAS Number 886362-07-8, is listed in chemical supplier catalogs, indicating its synthesis and commercial availability.^[2] However, the seminal publication detailing its initial preparation and characterization has not been prominently cited. It is likely that this compound was first synthesized as part of a larger library of substituted indazoles for screening in drug discovery programs, a common practice in the pharmaceutical industry. The general importance of substituted 3-aminoindazoles as kinase inhibitors suggests that the exploration of methoxy substitution patterns, such as at the 4-position, would have been a logical step in structure-activity relationship (SAR) studies.

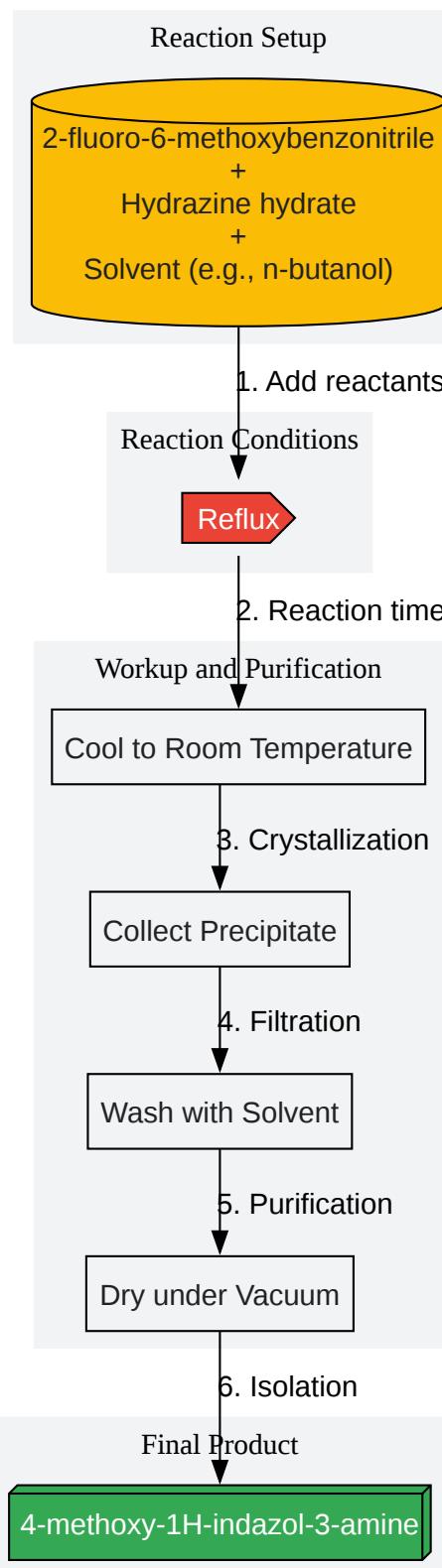
Synthesis

While a specific, detailed experimental protocol for the first synthesis of **4-methoxy-1H-indazol-3-amine** is not documented in the searched literature, a highly plausible and commonly employed synthetic route for 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. This method is widely used for its efficiency and good yields.

Hypothetical Synthetic Protocol:

A likely synthetic pathway to **4-methoxy-1H-indazol-3-amine** would start from 2-fluoro-6-methoxybenzonitrile. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Experimental Workflow Diagram:



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Caption: Hypothetical workflow for the synthesis of **4-methoxy-1H-indazol-3-amine**.

Detailed Hypothetical Methodology:

- Reaction Setup: To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, hydrazine hydrate (3.0-5.0 eq) is added.
- Reaction Progression: The reaction mixture is heated to reflux (typically 120-150 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.
- Workup: Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product. The solid is collected by filtration.
- Purification: The collected solid is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual hydrazine and solvent. If necessary, the product can be further purified by recrystallization or column chromatography.
- Characterization: The final product, **4-methoxy-1H-indazol-3-amine**, would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

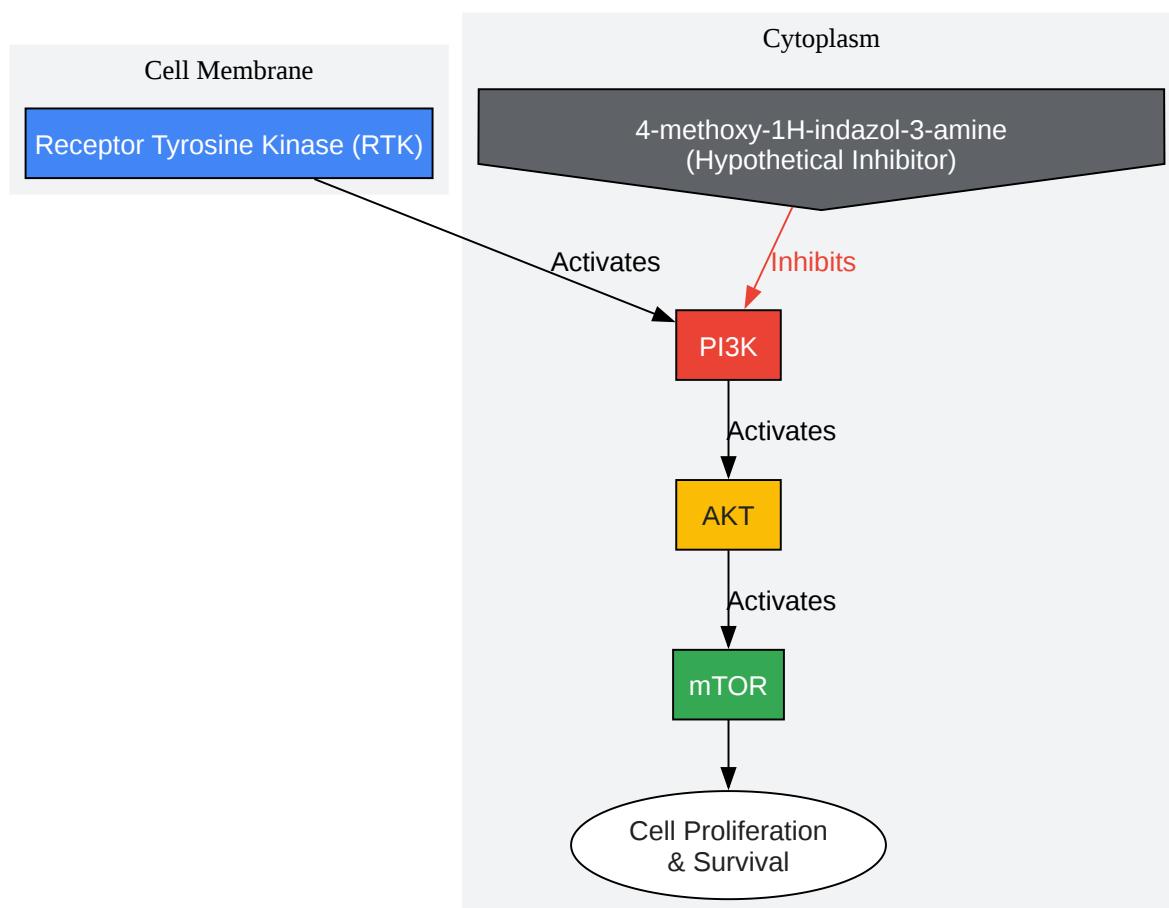
Potential Biological Activity and Signaling Pathways

While no specific biological data for **4-methoxy-1H-indazol-3-amine** has been found, the 3-aminoindazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to known kinase inhibitors, **4-methoxy-1H-indazol-3-amine** could potentially inhibit various protein kinases. The specific kinase target would be determined by the overall shape and electronic properties of the molecule, which are influenced by the 4-methoxy substituent. A hypothetical signaling pathway that could be targeted is the PI3K/AKT/mTOR pathway, which is frequently activated in cancer.

Hypothetical Kinase Inhibition Signaling Pathway Diagram:

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Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data

As no specific biological studies for **4-methoxy-1H-indazol-3-amine** have been identified, there is no quantitative data such as IC₅₀ or Ki values to report. The following table is a template that would be used to summarize such data if it were available.

Table 1: Hypothetical Quantitative Biological Data

Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
Kinase X	Biochemical	-	-	-

| Kinase Y | Cell-based | - | - | - |

Conclusion

4-Methoxy-1H-indazol-3-amine represents an under-investigated member of the medicinally important indazole family. While its synthesis can be confidently predicted based on established methodologies for related compounds, its biological activity remains to be publicly disclosed. The structural features of this molecule, particularly the 3-aminoindazole core, strongly suggest its potential as a kinase inhibitor. Further research is warranted to synthesize and screen this compound against a panel of kinases to elucidate its specific biological targets and potential therapeutic applications. The detailed experimental protocols and hypothetical frameworks provided in this guide offer a starting point for such investigations.

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